Talmapimod

Kinase selectivity profiling p38 MAPK isoform discrimination Chemical tool compound validation

Talmapimod is the definitive ATP-competitive p38α inhibitor for unambiguous pathway attribution—10-fold p38β selectivity with >2000-fold window over 20 kinases eliminates multi-kinase confounding inherent to SB203580 or doramapimod. Uniquely validated in syngeneic myeloma models (dual tumor reduction and osteolytic bone lesion prevention) and mechanistically proven to overcome bortezomib resistance via Hsp27/p53/Bcl-XL modulation. Orally bioavailable. Supplied ≥98% pure with batch-specific COA. Order for precision p38α pharmacology.

Molecular Formula C27H30ClFN4O3
Molecular Weight 513.0 g/mol
CAS No. 309913-83-5
Cat. No. B1681220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalmapimod
CAS309913-83-5
SynonymsSD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod
Molecular FormulaC27H30ClFN4O3
Molecular Weight513.0 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F
InChIInChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1
InChIKeyZMELOYOKMZBMRB-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talmapimod (SCIO-469, CAS 309913-83-5): A Selective, Orally Bioavailable p38α MAPK Inhibitor for Preclinical and Translational Research Procurement


Talmapimod (SCIO-469) is a first-generation, orally bioavailable, ATP-competitive small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK14), with a reported IC50 of 9 nM against p38α in enzymatic assays . It exhibits approximately 10-fold selectivity for p38α over the p38β isoform (IC50 ≈ 90 nM) and at least 2000-fold selectivity over a panel of 20 other kinases including other MAPKs . Originally developed by Scios Inc., talmapimod advanced to Phase II clinical trials for rheumatoid arthritis, myelodysplastic syndromes, and multiple myeloma [1]. The compound is supplied as a white to beige powder (≥98% purity by HPLC), soluble in DMSO (2 mg/mL, clear solution), with a molecular formula of C27H30ClFN4O3 and molecular weight of 513.0 g/mol .

Why Talmapimod Cannot Be Replaced by Generic p38 Inhibitor Substitution in Experimental Protocols


p38 MAPK inhibitors are a chemically and pharmacologically heterogeneous class exhibiting profound differences in isoform selectivity, binding mode (ATP-competitive vs. allosteric), off-target kinase engagement, and in vivo pharmacokinetics that directly determine experimental outcomes. The prototypical tool compound SB203580, for instance, inhibits p38α with an IC50 of only 50 nM and is known to engage multiple off-target kinases including CK1δ, CK1ε, BRAF, and CIT at sub-micromolar concentrations, confounding mechanistic interpretation [1]. Doramapimod (BIRB-796), while extremely potent (Kd = 0.1 nM for p38α), is a pan-p38 inhibitor that also binds p38γ (Kd = 520 nM) and p38δ (Kd = 200 nM) with a distinct allosteric binding mode incompatible with ATP-competitive pharmacology studies [2]. Even among p38α-selective clinical candidates, selectivity ratios for p38β vary from 4-fold (PH-797804) to 34-fold (pamapimod), and off-target kinome profiles differ substantially [3]. Talmapimod occupies a specific selectivity niche—10-fold p38α-over-p38β discrimination combined with >2000-fold window over 20 other kinases—that cannot be replicated by substituting any single alternative p38 inhibitor, and its documented in vivo efficacy in myeloma bone disease models and synergy with proteasome inhibitors are compound-specific pharmacological properties not extrapolatable across the class.

Quantitative Differentiation Evidence for Talmapimod: Head-to-Head and Cross-Study Data Against Closest p38α Inhibitor Comparators


Kinase Selectivity: 2000-Fold Window Over 20 Kinases Contrasts with SB203580 Off-Target Promiscuity and Doramapimod Pan-p38 Profile

Talmapimod demonstrates a quantifiable selectivity advantage over both the most widely used p38 tool compound (SB203580) and the most potent p38 clinical candidate (doramapimod/BIRB-796). In enzymatic assays, talmapimod inhibits p38α with an IC50 of 9 nM and p38β with an IC50 of 90 nM, yielding a 10-fold isoform discrimination window, while exhibiting at least 2000-fold selectivity over a panel of 20 other kinases including other MAPKs . By contrast, SB203580 inhibits p38α with an IC50 of only 50 nM (5.6-fold weaker than talmapimod) and has been demonstrated in chemoproteomic studies to potently engage multiple off-target kinases including CK1δ, CK1ε, BRAF, CIT, and DMPK at concentrations below 1 μM [1]. Doramapimod, though picomolar in potency against p38α (Kd = 0.1 nM), is a pan-isoform inhibitor that binds p38γ (Kd = 520 nM) and p38δ (Kd = 200 nM), precluding isoform-specific functional assignment [2]. In ligand-displacement binding assays, talmapimod exhibits Kd values of 1.6 nM for p38α and 5.0 nM for p38β, confirming its binding selectivity translates across assay platforms [3].

Kinase selectivity profiling p38 MAPK isoform discrimination Chemical tool compound validation

Broad Off-Target Counter-Screening: Zero Significant Affinity Across 70 Enzymes and Receptors

Talmapimod has undergone broad in vitro pharmacological profiling against a panel of 70 enzymes and receptors, demonstrating no significant affinity toward any of the tested targets . This level of counter-screening breadth is documented in the Sigma-Aldrich product specification and represents a procurement-relevant quality assurance feature not uniformly reported for all p38 inhibitor comparators. While pamapimod has been profiled against 350 kinases (binding only four) [1] and SB203580 has been shown in chemoproteomic studies to engage multiple off-target kinases [2], a direct head-to-head comparison across identical counter-screening panels is not publicly available for all p38 inhibitors. The 70-target panel used for talmapimod encompasses diverse enzyme classes and receptor families including GPCRs, ion channels, and transporters, providing broad-spectrum evidence of binding specificity beyond the kinome alone.

Off-target pharmacology Drug selectivity profiling CEREP panel screening

In Vivo Myeloma Tumor Burden Reduction and Bone Disease Prevention: Direct Efficacy Evidence from Syngeneic Murine Models

Talmapimod is one of the few p38α inhibitors with direct, peer-reviewed in vivo efficacy data in syngeneic multiple myeloma models that recapitulate both tumor burden and bone disease endpoints. In the 5T2MM and 5T33MM murine myeloma models, talmapimod administered via oral powder diet (150 or 450 mg/kg) produced a significant decrease in serum paraprotein (~40% reduction at both dose levels, P < 0.1) , an almost complete reduction in tumor cells within the bone marrow, decreased microvessel density and angiogenesis, and a significant increase in disease-free survival [1]. Critically, in the 5T2MM model—which develops myeloma bone disease characterized by osteoclast-mediated osteolytic lesions—talmapimod treatment prevented the development of bone disease as evidenced by reduced osteoclast occupation of bone surfaces and preservation of cancellous bone volume [1]. A separate study confirmed that talmapimod dose-dependently reduced tumor growth and palpable tumor weight at termination when administered orally at 10–90 mg/kg twice daily for 14 days . These in vivo outcomes go substantially beyond the in vitro potency data available for many comparator p38 inhibitors such as SB203580, which lacks documented efficacy in similar orthotopic myeloma models.

Multiple myeloma Osteolytic bone disease In vivo tumor xenograft p38α in hematological malignancy

Bortezomib Synergy and Resistance Reversal: Enhanced Cytotoxicity in Proteasome Inhibitor-Refractory Multiple Myeloma

Talmapimod uniquely enhances the cytotoxic efficacy of the proteasome inhibitor bortezomib (PS-341) against multiple myeloma cells, including those with acquired bortezomib resistance—a property not equivalently demonstrated for other p38α inhibitors. In the seminal study by Hideshima et al. (2004), SCIO-469 treatment augmented PS-341-induced cytotoxicity even against PS-341-resistant MM cell lines and patient-derived MM cells, providing the preclinical framework for clinical combination trials [1]. Mechanistically, Navas et al. (2006) demonstrated that continued bortezomib treatment leads to SCIO-469-enhanced downregulation of Hsp27 (a p38 downstream target), increased apoptosis via upregulation of p53, and downregulation of anti-apoptotic Bcl-XL and Mcl-1 [2]. In a murine xenograft plasmacytoma model, p38 inhibition with SCIO-469 augmented bortezomib's effects in decreasing MM tumor growth in vivo (0.2 mg bortezomib/kg i.v. twice weekly combined with 30 mg SCIO-469/kg b.i.d. p.o.; RPMI8226 model) . Clinically, a Phase II trial in relapsed/refractory MM reported a 32% objective response rate (11/34 patients) for the SCIO-469 + bortezomib combination, including 4 patients who had previously failed bortezomib monotherapy, compared to 0% objective responses with SCIO-469 monotherapy (though 24% achieved stable disease) [3].

Proteasome inhibitor resistance Drug combination synergy Multiple myeloma therapy Hsp27-mediated survival

Oral Bioavailability Enables Chronic In Vivo Dosing Regimens Inaccessible to Tool Compounds Like SB203580

Talmapimod's oral bioavailability is a critical differentiator from widely used p38 tool compounds such as SB203580, enabling chronic oral dosing regimens in preclinical models that cannot be replicated with intraperitoneally administered tool inhibitors. SB203580 suffers from limited oral bioavailability due to extensive first-pass metabolism and exhibits non-linear pharmacokinetics in rats, requiring careful monitoring of systemic exposure during in vivo pharmacology studies [1]. In contrast, talmapimod has been successfully administered orally in multiple preclinical models: via powder diet at 150 or 450 mg/kg in 5T2MM/5T33MM myeloma studies [2], via oral gavage at 10–90 mg/kg twice daily for 14 days in tumor xenograft models , and in Phase II clinical trials at 60 mg three times daily in relapsed/refractory MM patients [3]. While later-generation p38α clinical candidates such as pamapimod, VX-702, and losmapimod are also orally bioavailable, talmapimod remains the most extensively characterized oral p38α inhibitor in the context of myeloma bone disease models, with published pharmacokinetic data from Phase II studies enabling dose translation from preclinical to clinical settings.

Oral bioavailability In vivo pharmacokinetics Chronic dosing Preclinical drug development

Cellular Cytokine Suppression: LPS-Stimulated TNF-α Inhibition in Human Monocytes and Whole Blood

Talmapimod demonstrates potent suppression of pro-inflammatory cytokine production in translational human cellular assays. In LPS-stimulated human monocytes, talmapimod inhibited TNF-α production with an IC50 of approximately 50–100 nM and reduced IL-1β and IL-6 secretion in a dose-dependent manner . In human whole blood, talmapimod inhibited LPS-induced TNF-α production, confirming activity in a physiologically relevant milieu containing plasma proteins and multiple cell types . For context, VX-702—a second-generation p38α inhibitor—suppressed IL-6, IL-1β, and TNFα with IC50 values of 59, 122, and 99 ng/mL respectively in an ex vivo LPS-primed blood assay . While direct head-to-head comparison in identical assay conditions is not available, the monocyte IC50 range of 50–100 nM for talmapimod's TNF-α suppression is consistent with its biochemical p38α IC50 (9 nM) after accounting for cellular penetration and plasma protein binding, and places it in the same functional potency range as clinically evaluated p38α inhibitors. The breadth of cytokines suppressed—TNFα, IL-1β, IL-6, and VEGF—is a consistent finding across multiple independent studies .

Inflammatory cytokine suppression TNF-α inhibition LPS-stimulated PBMC assay Ex vivo pharmacodynamics

Optimal Research Application Scenarios for Talmapimod Based on Quantitative Differentiation Evidence


p38α-Specific Pathway Dissection Requiring Clean Kinase Selectivity with Minimal Off-Target Confounding

Talmapimod is the preferred p38α inhibitor for mechanistic studies demanding isoform-level pathway attribution without the interpretative ambiguity introduced by multi-kinase engagement. Its 2000-fold selectivity window over 20 other kinases, combined with documented absence of affinity toward 70 enzymes and receptors , enables researchers to confidently assign p38α-specific roles in signaling cascades. This stands in stark contrast to SB203580, which engages CK1δ, CK1ε, BRAF, and CIT at sub-micromolar concentrations [1], and doramapimod, which binds all four p38 isoforms with nanomolar affinity. For experiments employing chemical genetic approaches, kinome-wide phosphoproteomics, or CRISPR-based target validation where inhibitor specificity directly determines data interpretability, talmapimod's selectivity profile provides the cleanest tool among ATP-competitive p38α inhibitors with published kinome-wide selectivity data.

Preclinical Multiple Myeloma Research with Emphasis on Tumor–Microenvironment Interactions and Osteolytic Bone Disease

Talmapimod is uniquely positioned as the p38α inhibitor of choice for in vivo multiple myeloma research, particularly studies investigating the bidirectional relationship between myeloma cell growth and osteolytic bone destruction. The compound has demonstrated in the 5T2MM and 5T33MM syngeneic models a dual therapeutic effect—significant reduction in tumor burden (~40% serum paraprotein decrease, near-complete BM tumor cell clearance, decreased angiogenesis, prolonged survival) concurrent with prevention of osteoclast-mediated bone lesions [2]—that is not replicated in the published literature for any other p38α inhibitor. The oral dosing route (powder diet or gavage) enables sustained target engagement over multi-week treatment periods without the procedural stress of repeated injections [3]. For laboratories investigating myeloma bone disease pathogenesis, osteoclast–myeloma cell crosstalk, or evaluating p38α as a therapeutic node in hematological malignancies, talmapimod provides the most complete preclinical efficacy dataset.

Proteasome Inhibitor Combination Strategy Research and Bortezomib Resistance Reversal Studies

Talmapimod is the only p38α inhibitor with a published mechanistic pathway and clinical trial data supporting its use as a bortezomib-sensitizing agent. The combination strategy is grounded in the molecular mechanism wherein talmapimod-enhanced Hsp27 downregulation, p53 upregulation, and Bcl-XL/Mcl-1 suppression converge to overcome bortezomib resistance [4]. Critically, this synergy was demonstrated even in PS-341-resistant MM cell lines—a finding that directly informed the Phase II clinical trial design in which 4 of 34 combination-therapy patients who achieved objective responses had previously failed bortezomib [5]. For researchers developing strategies to overcome proteasome inhibitor resistance, studying stress-activated kinase signaling in drug-tolerant cancer cell populations, or conducting preclinical combination screening with next-generation proteasome inhibitors, talmapimod is the evidence-backed p38α inhibitor for co-treatment experimental paradigms.

Multi-Cytokine Inflammatory Signaling Studies in Human Primary Cell and Whole Blood Assays

Talmapimod's demonstrated capacity to suppress TNF-α (IC50 ≈ 50–100 nM in human monocytes), IL-1β, IL-6, and VEGF in LPS-stimulated human cellular systems—including whole blood —makes it suitable for integrated inflammatory signaling research requiring single-compound blockade of multiple p38α-dependent cytokine outputs. Unlike tool compounds whose selectivity liabilities complicate cytokine profiling experiments, talmapimod's well-characterized specificity enables cleaner correlation between p38α catalytic inhibition and downstream cytokine modulation. The compound is particularly valuable for ex vivo pharmacodynamic assays using human whole blood, where plasma protein binding and multi-cell-type interactions create a physiologically relevant test system that bridges in vitro biochemical potency and in vivo pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talmapimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.